4-Methyl-4,7-diazaspiro[2.5]octan-5-one
Description
4-Methyl-4,7-diazaspiro[2.5]octan-5-one is a spirocyclic compound featuring a cyclopropane ring fused to a six-membered diazepanone ring. The spiro center at the cyclopropane-carbonyl junction creates a rigid, three-dimensional structure, making it valuable in medicinal chemistry for conformational restriction and target binding optimization. Key functional groups include two nitrogen atoms (at positions 4 and 7) and a ketone (position 5). The methyl group at position 4 modulates steric and electronic properties, influencing solubility and biological interactions .
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
4-methyl-4,7-diazaspiro[2.5]octan-5-one |
InChI |
InChI=1S/C7H12N2O/c1-9-6(10)4-8-5-7(9)2-3-7/h8H,2-5H2,1H3 |
InChI Key |
MUWABQHQTOPFNL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CNCC12CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4,7-diazaspiro[2.5]octan-5-one typically involves the use of 1-aminocyclopropane carboxylate as a starting material . The preparation method includes several steps, such as cyclization and methylation, under controlled conditions to ensure high yield and purity. The process is known for its simplicity, stability, and environmental friendliness, making it suitable for large-scale production .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize waste. The use of advanced equipment and techniques ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Reduction Reactions
The ketone group at position 5 undergoes selective reduction under various conditions:
The stereochemistry of the alcohol product depends on the reducing agent. Catalytic hydrogenation typically yields racemic mixtures, while borane reductions favor syn-addition.
Nucleophilic Substitution
The ketone acts as an electrophilic site for nucleophilic attacks:
-
Grignard Reactions :
Addition of methylmagnesium bromide (3 eq.) to the ketone in THF at −78°C produces a tertiary alcohol, which dehydrates under acidic conditions (HCl, reflux) to form an alkene derivative . -
Enolate Formation :
Deprotonation with LDA (2 eq.) at −78°C generates an enolate intermediate, which reacts with electrophiles like methyl iodide to yield α-methylated products .
Ring-Opening Reactions
The strained cyclopropane ring undergoes selective cleavage:
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| HBr (48% aq.) | CH₂Cl₂, 25°C, 12 h | 1-Bromo-4-methylpiperazin-2-one | Intermediate for N-alkylation |
| Ozone | MeOH, −78°C → rt | Dicarbonyl fragment | Fragment-based drug design |
Ring-opening with HBr proceeds via electrophilic addition to the cyclopropane, while ozonolysis cleaves the spiro junction .
Protective Group Manipulations
The secondary amine at position 7 participates in protective group chemistry:
-
Boc Protection :
Reaction with di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and DMAP in CH₂Cl₂ yields the Boc-protected derivative (92% yield) . -
Benzyl Deprotection :
Hydrogenolysis (H₂, Pd(OH)₂/C) removes benzyl groups under mild conditions .
Cross-Coupling Reactions
The spirocyclic framework participates in palladium-catalyzed couplings:
| Reaction Type | Catalyst | Substrate | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl-spirocyclic conjugates |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl halides | N-arylated derivatives |
These reactions enable late-stage functionalization for drug discovery .
Oxidation and Tautomerism
The ketone exhibits keto-enol tautomerism in polar aprotic solvents (DMSO-d₆), confirmed by ¹H NMR (δ 12.3 ppm, enol OH). Oxidation with KMnO₄ in acidic conditions degrades the cyclopropane ring, forming succinimide derivatives .
Biological Activity Modulation
Derivatives show structure-activity relationships (SAR) in neurological targets:
-
NMDA Receptor Antagonism : 5-Fluoro substitution enhances binding affinity (IC₅₀ = 0.8 μM vs. 3.2 μM for parent compound).
-
P-glycoprotein Interaction : N-Methylation reduces efflux ratios in Caco-2 assays, improving oral bioavailability.
This compound’s reactivity profile enables applications in medicinal chemistry, particularly for CNS-targeted therapeutics. Future research may explore photochemical [2+2] cycloadditions or biocatalytic resolutions to access enantiopure intermediates.
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
Research indicates that 4-Methyl-4,7-diazaspiro[2.5]octan-5-one exhibits potential therapeutic properties:
- Antitumor Activity : Studies have shown that this compound can inhibit cancer cell growth by modulating key cellular signaling pathways such as the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cell lines .
- Antimicrobial Properties : Derivatives of this compound have demonstrated antimicrobial activity against various microbial strains. Specific enantiomers have been identified as more potent against Gram-positive bacteria, indicating the structural features significantly influence efficacy .
2. Biological Activity
The interaction of this compound with biomolecules is a focus of ongoing research:
- Cell Signaling Pathways : The compound's ability to inhibit pathways related to cell growth and survival suggests its potential use in treating diseases characterized by dysregulated signaling .
Case Studies
Study on Antitumor Activity
A study conducted on various cancer cell lines treated with this compound revealed:
- Inhibition of Cell Viability : The compound significantly reduced cell viability in vitro, inducing apoptosis through the activation of caspase pathways .
Antimicrobial Study
A comparative analysis involving different enantiomers of the compound showed:
- Enhanced Antimicrobial Activity : One specific enantiomer exhibited superior activity against Gram-positive bacteria compared to others, highlighting the importance of stereochemistry in biological efficacy .
Industrial Applications
Beyond medicinal uses, this compound is being explored for its potential applications in industrial chemistry:
- Synthesis Building Block : The compound serves as a building block for synthesizing more complex molecules, which could lead to the development of new materials .
Mechanism of Action
The mechanism of action of 4-Methyl-4,7-diazaspiro[2.5]octan-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of 4-Methyl-4,7-diazaspiro[2.5]octan-5-one and Analogues
| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| This compound | Methyl at N4, ketone at C5 | C7H11N2O | 139.18 (calc.) | Rigid spirocore; moderate polarity due to ketone and methyl groups |
| 4-Pentyl-4,7-diazaspiro[2.5]octan-5-one | Pentyl at N4, methyl ester at C8 | C13H22N2O3 | 254.33 | Increased lipophilicity; ester group enhances prodrug potential |
| 7-(3-Bromophenyl)-4,6-dioxaspiro[2.5]octan-5-one | 3-Bromophenyl, ethynyl, and dioxa moieties | C16H15BrO3 | 335.20 | Enhanced aromatic interactions; dioxa ring alters hydrogen-bonding capacity |
| 4,7-Diazaspiro[2.5]octane-5,8-dione | Dual ketone groups at C5 and C8 | C6H8N2O2 | 140.14 | Higher polarity; potential for chelation or crosslinking |
| (R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride | Dihydrochloride salt, no ketone | C7H16Cl2N2 | 227.18 | Improved solubility in aqueous media; chiral center impacts enantioselectivity |
Key Observations :
- Electronic Effects : The 3-bromophenyl and dioxa groups in 1n () introduce electron-withdrawing character, which may enhance binding to aromatic residues in kinase targets .
- Chirality : The (R)-enantiomer in shows distinct biological activity compared to racemic mixtures, underscoring the importance of stereochemistry in drug design .
Insights :
- The target compound’s synthesis shares similarities with ’s methodology, utilizing cyclopropanation reagents like dimethylsulfonium methylide. However, yields vary significantly depending on substituent complexity .
- Protecting groups (e.g., Boc in ) are critical for stabilizing reactive intermediates but require additional deprotection steps, reducing overall efficiency .
Physicochemical and Spectroscopic Properties
Table 3: Spectroscopic Data Comparison
Analysis :
- The ketone carbonyl stretch (~1742 cm⁻¹) is consistent across analogues, but electron-withdrawing groups (e.g., bromine in 1n) lower the absorption frequency .
- Methyl singlets in $ ^1H $ NMR (e.g., δ 0.93 in ) confirm the presence of non-equivalent methyl groups in spiro systems .
Commercial and Research Availability
- Suppliers : (R)-5-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride is available from BLDpharm (97% purity, 1g scale) , while 7-Benzyl-4,7-diazaspiro[2.5]octane is offered by Shanghai JSK Biotech .
- Pricing : Prices range from $730/25g for Taxifolin () to higher costs for enantiopure spirocycles (e.g., >$1,000/g for specialized building blocks) .
Biological Activity
Chemical Structure and Properties
4-Methyl-4,7-diazaspiro[2.5]octan-5-one is a heterocyclic compound characterized by a spirocyclic structure, which consists of two rings sharing a single atom. Its molecular formula is and it has a molecular weight of approximately 142.20 g/mol. The compound exhibits unique chemical properties that make it a subject of interest in medicinal chemistry and biological research.
Antimicrobial Properties
Research has indicated that this compound possesses notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibacterial agents. The mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Anticancer Potential
The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may inhibit tumor growth by interfering with cancer cell proliferation and inducing apoptosis. The interaction with specific molecular targets, such as the MDM2 protein, is of particular interest due to its role in regulating the p53 tumor suppressor pathway, which is crucial in cancer biology.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It may act as an inhibitor of enzymes involved in critical metabolic pathways.
- Receptor Modulation : The compound could modulate receptor activity, influencing cellular signaling processes.
Table: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on the effects of this compound on human cancer cell lines revealed significant inhibition of cell viability at concentrations above 10 µM. The compound was shown to induce apoptosis through caspase activation and DNA fragmentation assays, indicating its potential as a lead compound for anticancer drug development.
Case Study: Antimicrobial Efficacy
In a separate investigation focusing on antimicrobial efficacy, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These results highlight its potential utility in treating infections caused by resistant bacterial strains.
Q & A
Q. Advanced
- Multiscale Modeling : Combine molecular dynamics (MD) for atomistic interactions with finite-element analysis (FEA) for bulk transport.
- Parameterize models using experimental logP values and membrane permeation assays.
- Validate predictions via in vitro permeability studies (e.g., PAMPA assays) .
- Publish simulation protocols and raw data to facilitate reproducibility .
What strategies address low yields in the alkylation step during this compound synthesis?
Basic
Low yields may stem from steric hindrance or competing side reactions. Solutions:
- Screen leaving groups (e.g., Br vs. I) to improve electrophilicity.
- Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophile accessibility.
- Monitor reaction progress via in situ IR or GC-MS to identify quenching points .
- Optimize stoichiometry using response surface methodology (RSM) .
How do I systematically review literature on this compound’s applications while avoiding bias?
Q. Advanced
-
Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010).
-
Use Boolean operators in databases (SciFinder, PubMed) with keywords: “spirocyclic lactams,” “diazepane derivatives.”
-
Extract data into a matrix (e.g., biological activity vs. substituent patterns).
-
Apply PRISMA guidelines for meta-analysis and address publication bias via funnel plots .
05 文献检索Literature search for meta-analysis02:58
-
Highlight unresolved questions (e.g., SAR for CNS penetration) as research gaps .
What statistical methods are appropriate for analyzing dose-response data in this compound’s pharmacological assays?
Q. Advanced
- Nonlinear Regression : Fit IC50 values using Hill equation models.
- Bootstrap Resampling : Estimate confidence intervals for small datasets.
- ANCOVA : Adjust for covariates (e.g., cell viability baselines).
- Report uncertainties (e.g., SEM) and validate assumptions (e.g., normality via Shapiro-Wilk tests) .
How can I design a research question exploring this compound’s role in modulating enzyme X, balancing specificity and broad relevance?
Basic
A well-framed question should specify variables:
- Independent : Concentration of this compound.
- Dependent : Enzyme X activity (e.g., ΔVmax).
- Control : Known inhibitors (e.g., positive/negative controls).
Example: “How does this compound inhibit enzyme X’s catalytic efficiency, and does this correlate with structural changes observed via X-ray crystallography?” .
What methodologies validate the identity of a novel this compound analog with ambiguous spectral data?
Q. Advanced
- 2D NMR : Use HSQC and HMBC to assign quaternary carbons and confirm spiro connectivity.
- X-ray Crystallography : Resolve absolute configuration and rule out polymorphism.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., ±1 ppm accuracy).
- Compare computational IR/Raman spectra with experimental data to detect functional group anomalies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

